N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.265. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds with the indole moiety, including those structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide, have been synthesized and evaluated for their biological activities. Saundane and Mathada (2015) explored the synthesis and characterization of Schiff bases containing the indole moiety and their derivatives, demonstrating significant antioxidant and antimicrobial activities. This suggests potential applications in developing new antimicrobial agents and antioxidants (Saundane & Mathada, 2015).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory potential of indole-based compounds is notable, particularly in the context of therapeutic applications. Nazir et al. (2018) conducted a study on novel indole-based hybrid oxadiazole scaffolds with substituted-phenylbutanamides, revealing potent inhibitory activity against the urease enzyme. This suggests a pathway for developing new therapeutic agents targeting various diseases (Nazir et al., 2018).
Photophysical Properties and Sensing Applications
The photophysical properties of indole derivatives, including those similar to this compound, have been investigated for potential applications in sensing and molecular probes. Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids, noting their high fluorescence quantum yields and solvent sensitivity. This indicates their utility as fluorescent probes, particularly for anion detection, showcasing the versatility of indole-based compounds in sensor technology (Pereira et al., 2010).
Antiproliferative and Anti-inflammatory Agents
The search for novel antiproliferative and anti-inflammatory agents has led to the exploration of indole-oxadiazole compounds. Rapolu et al. (2013) synthesized and screened a series of novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, demonstrating their potential as antiproliferative and anti-inflammatory agents. This research underscores the therapeutic potential of indole-oxadiazole compounds in treating inflammation and cancer (Rapolu & Alla, 2013).
Mechanism of Action
Target of Action
The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to bacterial, fungal, and nematode metabolism or growth.
Pharmacokinetics
1,2,4-oxadiazole ring is known to act as an amide-like linker with a suitable admet profile
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Biochemical Analysis
Biochemical Properties
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with protein-tyrosine phosphatase 1B and chemokine receptor type 4, exhibiting selective agonist properties . These interactions suggest that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide could modulate signaling pathways and cellular responses.
Cellular Effects
The effects of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblasts . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests that it can modulate these enzymes’ activity, thereby influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives, including N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide, exhibit good hydrolytic and metabolic stability, making them suitable for prolonged use in biochemical assays .
Dosage Effects in Animal Models
The effects of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, oxadiazole derivatives have shown moderate nematocidal activity and anti-fungal activity, indicating their potential use in treating parasitic infections and fungal diseases .
Metabolic Pathways
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests its role in modulating metabolic pathways related to these enzymes .
Transport and Distribution
Within cells and tissues, N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity. The compound’s good hydrolytic and metabolic stability ensures its effective distribution within the cellular environment .
Subcellular Localization
The subcellular localization of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests its localization in regions where these enzymes are active .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-15-12(19-17-8)7-14-13(18)11-6-9-4-2-3-5-10(9)16-11/h2-6,16H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIBTAGYMCYDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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